![molecular formula C18H20N2O3S B5159414 ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate, also known as EACME, is a compound that has been widely studied for its potential applications in scientific research. This compound is a pyranocarboxamide derivative that has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and biological studies.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. The compound has been shown to exhibit competitive inhibition against tyrosinase, non-competitive inhibition against α-glucosidase, and mixed inhibition against cholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and developing new drugs. However, its low solubility in water and ethanol can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for the research on ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate. One potential area of study is the development of new drugs for the treatment of Alzheimer's disease, as this compound has been shown to exhibit potent inhibitory activity against cholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Another area of study is the development of new drugs for the treatment of diabetes, as this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity. Additionally, the potential use of this compound as a lead compound for the development of new anticancer drugs is an area of interest for future research.
合成法
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate involves the reaction of ethyl acetoacetate, malononitrile, 4-(methylthio)benzaldehyde, and ammonium acetate in ethanol. The reaction is catalyzed by piperidine and refluxed for several hours to yield the desired product. The compound is then purified using column chromatography, and its purity is confirmed by spectroscopic techniques such as IR and NMR.
科学的研究の応用
Ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, α-glucosidase, and cholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, diabetes, and cancer.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-14-16(18(21)22-5-2)15(13(10-19)17(20)23-14)11-6-8-12(24-3)9-7-11/h6-9,15H,4-5,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJBWLHIYPAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)SC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

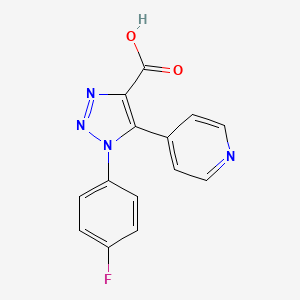
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

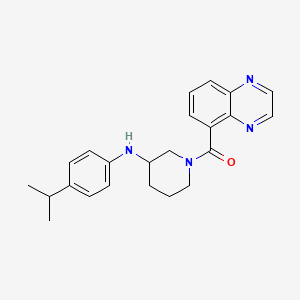
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
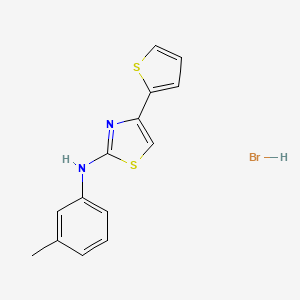
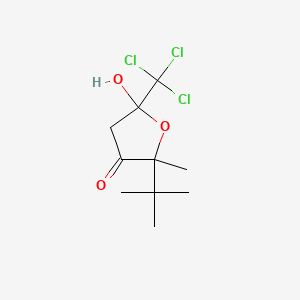
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
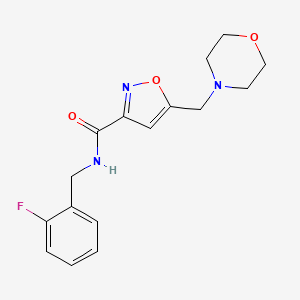
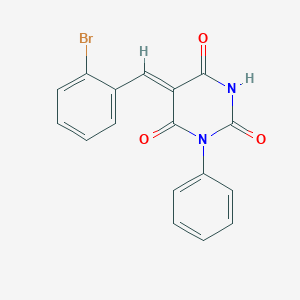
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)
![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)